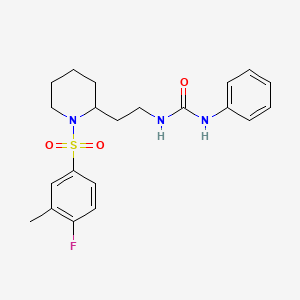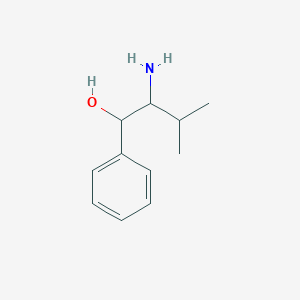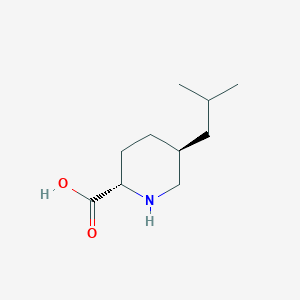
1-(4-Fluorophenyl)butane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)butane-1,4-diol is an organic compound with the CAS Number: 1267310-14-4 . It has a molecular weight of 184.21 . The IUPAC name for this compound is 1-(4-fluorophenyl)-1,4-butanediol . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenyl)butane-1,4-diol is 1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)butane-1,4-diol is a powder that is stored at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用
Photochemical Fluoroalkylation
Butane-1,4-diol, a related compound to 1-(4-Fluorophenyl)butane-1,4-diol, demonstrates potential in photochemical fluoroalkylation. It reacts with hexafluoropropene and perfluoro (propyl vinyl) ether under atmospheric pressure to produce monofluoroalkylated and bis-fluoroalkylated products. This reaction highlights the reactivity of fluoroolefins and could be an area of interest for further exploration with 1-(4-Fluorophenyl)butane-1,4-diol (Církva, Polák, & Paleta, 1996).
Synthesis of Telechelic Oligomers
1-(4-Fluorophenyl)butane-1,4-diol and its derivatives are involved in the synthesis of telechelic oligomers. For example, copolymerization with styrene and methyl methacrylate, followed by ozonolysis, leads to oligomers with fluorophenyl ketone end groups. These oligomers could be applied in materials science for the development of novel polymeric materials (Dix, Ebdon, & Hodge, 1993).
Development of Dielectric Insulators
A derivative of 1-(4-Fluorophenyl)butane-1,4-diol, specifically 2,2-Bis[4-“(4-fluorophenyl)buta-1,3-diynyl” phenyloxyphenyl] hexafluoropropane, has been prepared for use as a photosensitive multilayered polymeric dielectric insulator. Such materials have applications in microelectronics packaging, offering stability at high temperatures and improved mechanical properties upon curing (Park, Chiesel, & Economy, 1994).
Antitumor Activity
Enantiomerically pure 1, 2‐diamino‐1‐(4‐fluorophenyl)butanes, closely related to 1-(4-Fluorophenyl)butane-1,4-diol, have been synthesized and shown to exhibit antitumor activity against various cancer cell lines when coordinated with platinum. The effectiveness of these complexes in cancer treatment highlights a potential therapeutic application of similar compounds (Dullin, Dufrasne, Gelbcke, & Gust, 2004).
Dye-Sensitized Solar Cells
Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, including compounds derived from 1-(4-Fluorophenyl)butane-1,4-diol, have been synthesized for use in dye-sensitized solar cells. These complexes show potential for improved visible light absorption and could contribute to the development of more efficient solar energy technologies (Islam et al., 2006).
Synthesis of Polymeric Materials
1-(4-Fluorophenyl)butane-1,4-diol derivatives have been used in the synthesis of new poly(ether–ester–imide)s, which are thermally stable and organosoluble polymers. These polymers have potential applications in high-performance materials due to their stability and solubility properties (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Liquid Crystal Research
The compound 4-(4-n-hexyloxyphenyl)-butane-1,2-diol, structurally similar to 1-(4-Fluorophenyl)butane-1,4-diol, exhibits thermotropic and lyotropic liquid-crystalline behavior. This property is crucial for the development of new liquid crystal displays and other electronic display technologies (Tschierske, Hentrich, Joachimi, Agert, & Zaschke, 1991).
Catalysis in Chemical Reactions
1-(4-Fluorophenyl)butane-1,4-diol and its derivatives could play a role in catalyzing chemical reactions. For instance, the hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide was catalyzed without external catalysts, suggesting potential applications in green chemistry and sustainable industrial processes (Zhao, Ikushima, & Arai, 2003).
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)butane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTUTNRRNQQBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)

![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)




![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)
